4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H15BrN2O2S2 and its molecular weight is 375.3. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Research has highlighted the potential of sulfonamide derivatives, particularly zinc(II) phthalocyanines substituted with benzenesulfonamide groups, in photodynamic therapy for cancer treatment. These compounds are noted for their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photodynamic therapy mechanisms. This suggests their significant potential as Type II photosensitizers in cancer treatment, showcasing an innovative approach to targeting cancer cells with minimal invasiveness and high specificity (Pişkin, Canpolat, & Öztürk, 2020).
Anti-inflammatory and Antimicrobial Agents
Another significant application of sulfonamide derivatives is in the development of anti-inflammatory and antimicrobial agents. For instance, pyrazolyl benzenesulfonamide derivatives have been synthesized and found to possess superior anti-inflammatory activity and gastrointestinal safety profiles compared to indomethacin, a common anti-inflammatory drug. Additionally, some of these compounds exhibited promising antibacterial activity against Escherichia coli and Staphylococcus aureus, indicating their potential as dual-function agents in pharmaceutical applications (Bekhit, Ashour, Abdel Ghany, Bekhit, & Baraka, 2008).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been reported to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to changes in cellular functions . For instance, some thiazole derivatives have been found to inhibit the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their broad range of biological activities . For example, they have been linked to the regulation of oxidative stress and reactive oxygen species (ROS) production .
Result of Action
Thiazole derivatives have been associated with various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known that the biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific biological environment .
Properties
IUPAC Name |
4-bromo-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2S2/c1-9-13(19-10(2)16-9)7-8-15-20(17,18)12-5-3-11(14)4-6-12/h3-6,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATJTLONTVURRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.